Egfr-IN-37 L858R/T790M Potency: 22-Fold Selectivity Over Wild-Type EGFR
Egfr-IN-37 demonstrates a 22-fold selectivity window for the L858R/T790M double mutant (IC50 = 1.7 nM) over wild-type EGFR (IC50 = 37 nM) in biochemical kinase assays [1]. This differential potency translates to a selectivity ratio (WT IC50 / L858R/T790M IC50) of 21.8. For comparison, first-generation EGFR inhibitors such as gefitinib and erlotinib exhibit WT IC50 values in the 2–37 nM range but are inactive against T790M-bearing mutants (IC50 >1 µM) [2]. Third-generation osimertinib, while potent against T790M, shows a narrower selectivity window with reported WT IC50 of approximately 182 nM and L858R/T790M binding Kd of ~1–5 nM across studies [3].
| Evidence Dimension | Biochemical inhibitory potency (IC50) against EGFR L858R/T790M double mutant vs wild-type EGFR |
|---|---|
| Target Compound Data | Egfr-IN-37: WT IC50 = 37 nM; L858R/T790M IC50 = 1.7 nM |
| Comparator Or Baseline | Gefitinib/Erlotinib: WT IC50 = 2–37 nM, L858R/T790M IC50 >1 µM (inactive); Osimertinib: WT IC50 ≈ 182 nM, L858R/T790M Kd ≈ 1–5 nM |
| Quantified Difference | Egfr-IN-37 selectivity ratio = 21.8-fold (WT/L858R+T790M). 1G TKIs: >27-fold to >500-fold selectivity loss against T790M. |
| Conditions | Biochemical kinase inhibition assay (cell-free enzymatic assay) |
Why This Matters
This differential selectivity profile enables researchers to interrogate L858R/T790M-driven signaling with reduced confounding from wild-type EGFR inhibition, a critical consideration for experimental design in mutant-selective pharmacology studies.
- [1] TargetMol. EGFR kinase inhibitor 1 (T63648) Datasheet. WT IC50: 37 nM; L858R/T790M IC50: 1.7 nM. View Source
- [2] Yun CH, et al. The T790M mutation in EGFR kinase causes drug resistance. Proc Natl Acad Sci USA. 2008;105(6):2070-2075. Gefitinib IC50 >1 µM for T790M mutants. View Source
- [3] CCM Biosciences. CCM-205/CCM-308 Abstract 8622, J Clin Oncol. 2025;43(16_suppl). Osimertinib WT IC50 = 182 nM; EGFR LT Kd = 4.9 nM. View Source
